molecular formula C15H17ClN2O B2472421 N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251706-68-9

N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B2472421
CAS RN: 1251706-68-9
M. Wt: 276.76
InChI Key: IIABDFJVRXMVBP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide, commonly known as CBP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a pyrrole-based CB1 receptor antagonist that has been shown to have potential therapeutic applications in various fields of research.

Scientific Research Applications

CBP has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, CBP has been shown to have potential applications in the treatment of obesity, anxiety, and depression.

Mechanism of Action

CBP acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the activity of the CB1 receptor, CBP can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
CBP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, CBP has been shown to reduce food intake and body weight in animal models of obesity. CBP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

CBP has several advantages for lab experiments. It is a selective CB1 receptor antagonist, which makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. Additionally, CBP is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, CBP has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of CBP in animal models. Additionally, CBP has a relatively low potency compared to other CB1 receptor antagonists, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on CBP. One potential direction is to investigate the potential therapeutic applications of CBP in human clinical trials. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory, analgesic, anxiolytic, and antidepressant effects of CBP. Finally, there is a need for the development of more potent and selective CB1 receptor antagonists that can be used in conjunction with CBP to further elucidate the role of the CB1 receptor in various physiological processes.
In conclusion, CBP is a pyrrole-based CB1 receptor antagonist that has potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects, making it a potential candidate for the treatment of chronic pain, inflammation-related disorders, obesity, anxiety, and depression. While CBP has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to better understand the mechanisms underlying the effects of CBP and to develop more potent and selective CB1 receptor antagonists.

Synthesis Methods

CBP can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 1H-pyrrole-1-carboxylic acid, followed by the condensation of the resulting carboxylic acid with butanoyl chloride. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-14-7-2-1-6-13(14)12-17-15(19)8-5-11-18-9-3-4-10-18/h1-4,6-7,9-10H,5,8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIABDFJVRXMVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCN2C=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide

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